molecular formula C11H16ClN3O B2716042 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide CAS No. 2411268-90-9

2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide

Cat. No. B2716042
CAS RN: 2411268-90-9
M. Wt: 241.72
InChI Key: ZDSSFDZHIQBTHY-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide, also known as CPP-acetamide, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to reduce oxidative stress and improve mitochondrial function. Furthermore, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is its relatively low toxicity. This makes it a suitable candidate for further preclinical and clinical studies. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to exhibit a broad range of pharmacological effects, making it a versatile compound for various research applications. However, one of the limitations of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee is its low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research on 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee. One potential direction is to further investigate its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee and to identify its molecular targets. Furthermore, future studies may explore the potential of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee as a therapeutic agent for various inflammatory and pain-related conditions. Finally, the development of novel formulations and delivery methods may help to overcome the limitations of 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee's low solubility and bioavailability.

Synthesis Methods

2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee can be synthesized using a multistep reaction process. The starting material for the synthesis is 5-cyclopropyl-1H-pyrazole-3-carboxylic acid, which is first converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-aminopropyl chloride to yield the intermediate 3-(5-cyclopropyl-1H-pyrazol-3-yl)propyl chloride. Finally, this intermediate is reacted with acetamide in the presence of a base to yield 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee.

Scientific Research Applications

2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Furthermore, 2-Chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamidee has been shown to have anticancer effects in various cancer cell lines.

properties

IUPAC Name

2-chloro-N-[3-(5-cyclopropylpyrazol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c12-8-11(16)13-5-1-7-15-10(4-6-14-15)9-2-3-9/h4,6,9H,1-3,5,7-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSFDZHIQBTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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